N-(Prop-1-en-1-ylidene)benzamide
Description
N-(Prop-1-en-1-ylidene)benzamide is a benzamide derivative characterized by a prop-1-en-1-ylidene (enamine) substituent on the nitrogen atom.
Properties
CAS No. |
179600-42-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.188 |
IUPAC Name |
N-prop-1-enylidenebenzamide |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1H3 |
InChI Key |
KJFBEDHOWYVRBU-UHFFFAOYSA-N |
SMILES |
CC=C=NC(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-1-propenylidene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The enamine group in the target compound likely enhances conjugation, altering electronic properties compared to alkyl-substituted analogs like N-propylbenzamide.
- Synthesis methods vary: Alkyl derivatives often use coupling reactions (e.g., TBHP-mediated oxidation ), while heterocyclic derivatives employ Mannich reactions or condensation .
Spectroscopic and Crystallographic Characterization
Benzamides are consistently characterized using:
- 1H/13C NMR : To confirm substituent integration and electronic environments.
- X-ray crystallography : Used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its N,O-bidentate structure .
- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and enamine C=N stretching (~1600 cm⁻¹, hypothesized for the target compound).
Anticancer and Antimicrobial Activity
Key Trends :
Enzyme Modulation
- HAT Inhibitors/Activators : Anacardic acid-derived benzamides (e.g., CTPB, CTB) modulate p300 HAT activity , suggesting the target compound’s enamine group could influence similar pathways.
- Acetylcholinesterase Inhibition : Thiadiazole-containing benzamides (e.g., compounds 7a–7l ) show inhibitory activity via heterocyclic interactions .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- Hydrophobic Groups (e.g., pentadecyl chains in anacardic acid derivatives ): Improve cell permeability but reduce aqueous solubility.
- Hydrophilic Groups (e.g., hydroxy in ): Enhance solubility but may limit membrane penetration.
- Enamine Group : Likely increases polarity compared to alkyl chains, balancing solubility and permeability.
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